
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4lambda4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 is a complex organic compound that features both an amino group and a dimethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of α,α-disubstituted β-amino acids, which are then subjected to a series of reactions to introduce the aminoethyl and dimethyl groups . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.
化学反応の分析
Types of Reactions
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds with different properties.
科学的研究の応用
5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the dimethyl groups contribute to hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity for its targets, thereby modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Similar compounds include other aminoethyl and dimethyl derivatives, such as:
- 2-Aminoethyl-4,4-dimethyl-4,5-dihydro-1,3,4
- 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,5
Uniqueness
What sets 5-(2-Aminoethyl)-4,4-dimethyl-4,5-dihydro-1,3,4 apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C6H15N4S+ |
|---|---|
分子量 |
175.28 g/mol |
IUPAC名 |
2-(2-aminoethyl)-3,3-dimethyl-2H-1,3,4-thiadiazol-3-ium-5-amine |
InChI |
InChI=1S/C6H15N4S/c1-10(2)5(3-4-7)11-6(8)9-10/h5H,3-4,7H2,1-2H3,(H2,8,9)/q+1 |
InChIキー |
TYQMOKPXAMYVPF-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(C(SC(=N1)N)CCN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-[2,2,2-trichloro-1-[(4-sulfamoylphenyl)carbamothioylamino]ethyl]benzamide](/img/structure/B14916581.png)
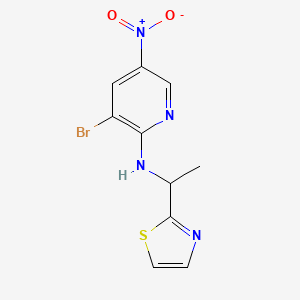
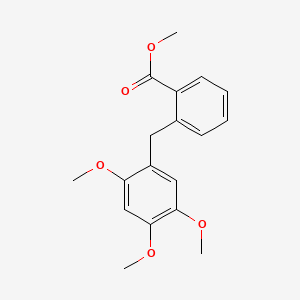
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)
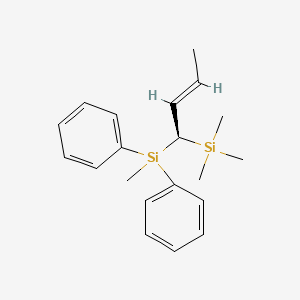
![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
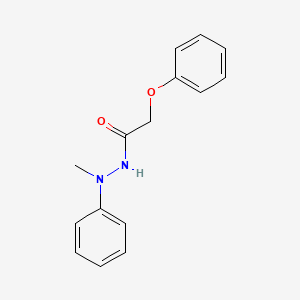
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)
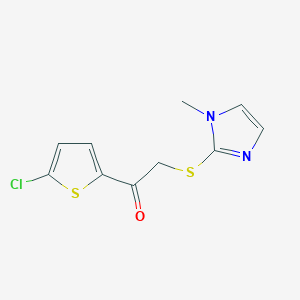
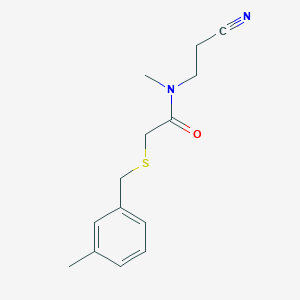
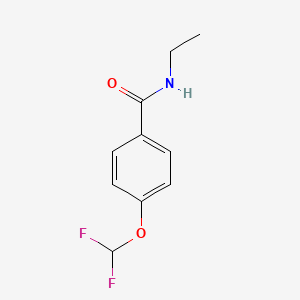
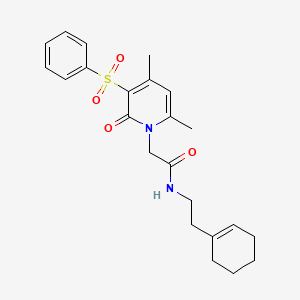
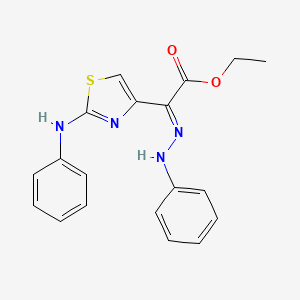
![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)
